Strobane

Descripción

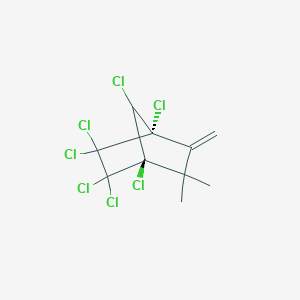

Structure

3D Structure

Propiedades

Número CAS |

8001-50-1 |

|---|---|

Fórmula molecular |

C10H9Cl7 |

Peso molecular |

377.3 g/mol |

Nombre IUPAC |

(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3/t5?,7-,8-/m1/s1 |

Clave InChI |

HBQPGVWPSQGTJK-UTGCGDCFSA-N |

SMILES |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

SMILES isomérico |

CC1(C(=C)[C@]2(C([C@@]1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

SMILES canónico |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Otros números CAS |

8001-50-1 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

Terpene polychlorinates, Heptachloro-2,2-dimethyl-3-methylene norborname |

Origen del producto |

United States |

Foundational & Exploratory

synthesis pathways of chlorinated terpenes

An In-depth Technical Guide to the Synthesis Pathways of Chlorinated Terpenes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for chlorinated terpenes, a class of natural products with significant biological activity and potential for pharmaceutical development. The document covers both chemical and enzymatic methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and mechanisms of action.

Introduction to Chlorinated Terpenes

Terpenes are a vast and diverse class of organic compounds produced by a variety of plants, fungi, and marine organisms.[1][2] The introduction of chlorine atoms into a terpene scaffold can significantly alter its chemical properties and biological activity, leading to potent antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] Notable examples include the polyhalogenated monoterpene halomon, isolated from the red alga Portieria hornemannii, which has demonstrated selective cytotoxicity against human tumor cell lines, and various chlorinated sesquiterpene lactones from the Asteraceae family that induce apoptosis in cancer cells.[5][6][7] Understanding the synthetic routes to these molecules is crucial for their further investigation and development as therapeutic agents.

Chemical Synthesis Pathways

Chemical synthesis offers robust and scalable methods for producing chlorinated terpenes and their analogues, enabling detailed structure-activity relationship (SAR) studies. Key strategies include biomimetic cyclizations and electrophilic additions.

Biomimetic Chlorine-Induced Polyene Cyclization

Nature utilizes terpene cyclases to construct complex polycyclic frameworks from simple acyclic precursors with high efficiency and selectivity.[8] Biomimetic approaches aim to replicate this strategy in the laboratory. A recently developed method employs a confined hexafluoroisopropanol (HFIP)-chlorenium network to trigger a direct, selective chlorination-induced polyene cyclization.[9][10] This method uses hypervalent chloro-iodane reagents as the electrophilic chlorine source, which, in combination with HFIP and a catalytic amount of saccharin, facilitates the cyclization of a wide range of terpene and terpenoid precursors with excellent yields and diastereoselectivity.[8][9]

Table 1: Quantitative Data for Biomimetic Chlorocyclization of Various Substrates

| Substrate | Product Structure | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N,N-diprenyl-aniline | 6-chloro-1,2,3,4-tetrahydro-1,1,4,4-tetramethylquinoline | 78% | >95:5 |

| Geranyl acetate | Monocyclic chlorinated terpene | 30% | 80:20 |

| (E)-nerolidol | Bicyclic chlorinated sesquiterpene | 65% | >95:5 |

| Homofarnesol | Tricyclic chlorinated sesquiterpene | 45% | 85:15 |

Data synthesized from Binder J. and Gulder T. (2022).[9]

This protocol is adapted from the work of Binder and Gulder.[9]

-

To a flame-dried Schlenk tube under an argon atmosphere, add the chloro-iodane reagent (1.2 equivalents) and saccharin (0.2 equivalents).

-

Add anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve a 0.1 M concentration relative to the substrate.

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Add the terpene substrate (1.0 equivalent) dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C for 15-30 minutes, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the chlorinated terpene.

Electrophilic Chlorination of Terpenes

The double bonds in terpenes are susceptible to electrophilic attack. Common laboratory and industrial reagents that act as a source of electrophilic chlorine include hypochlorous acid (HOCl) and molecular chlorine (Cl₂).[11] Aqueous chlorination of monocyclic monoterpenes like D-limonene proceeds primarily via the conjugated electrophilic addition of HOCl to the double bonds.[12] The reaction generally follows Markovnikov's rule, with the chloronium ion intermediate being attacked by water to form chlorohydrins.[11][12] A cascade of subsequent addition and elimination reactions can lead to a variety of polychlorinated species.

Table 2: Products from Aqueous Chlorination of D-Limonene

| Reagents | Substrate | Key Products | Reaction Type |

|---|---|---|---|

| NaOCl (aq.) / H⁺ | D-Limonene | Limonene chlorohydrins | Electrophilic Addition |

| NaOCl (aq.) / H⁺ | D-Limonene | Dichlorinated limonene derivatives | Sequential Addition/Elimination |

| Cl₂ (g) | α-Pinene | Mono- and di-chloroderivatives | Electrophilic Addition |

Data synthesized from Dembitsky, V. M. (2022) and De Luca, F. (2024).[11][13]

This protocol is a representative procedure based on the study by Dembitsky et al.[11]

-

Prepare a phosphate buffer solution (e.g., pH 7).

-

Prepare a stock solution of D-limonene (e.g., 0.05 g/L in a suitable solvent).

-

Prepare a stock solution of sodium hypochlorite (NaOCl) with a known concentration of active chlorine.

-

In a reaction vessel kept in the dark, combine the buffer, the limonene solution, and the NaOCl solution to achieve the desired molar ratio (e.g., 1:2 limonene to active chlorine).

-

Maintain the reaction at room temperature for a set time (e.g., 60 minutes).

-

Terminate the reaction by adding an excess of a quenching agent, such as sodium sulfite (Na₂SO₃), to consume any remaining active chlorine.

-

Extract the products from the aqueous mixture using a suitable organic solvent (e.g., headspace analysis or liquid-liquid extraction with hexane).

-

Analyze the resulting organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chlorinated products.

Enzymatic Synthesis Pathways

Biocatalysis provides a green and highly selective alternative to chemical synthesis. Halogenating enzymes, particularly chloroperoxidases, can catalyze the chlorination of terpenes under mild conditions with high regio- and stereoselectivity.

Chloroperoxidase-Catalyzed Halogenation

Chloroperoxidases (CPOs) are heme- or vanadium-containing enzymes that catalyze the formation of a "Cl+" equivalent from chloride ions and hydrogen peroxide.[14] This reactive species can then halogenate a wide range of organic substrates.[15] The CPO from the fungus Caldariomyces fumago has been extensively studied and used for the chemoenzymatic synthesis of chlorinated phenolic monoterpenes like chlorothymol and chlorocarvacrol.[16][17] These reactions can achieve high conversion rates and turnover numbers, making them attractive for biotechnological production.[16]

Table 3: Quantitative Data for CPO-Catalyzed Chlorination of Phenolic Monoterpenes

| Enzyme Source | Substrate | Product(s) | Conversion Rate | Total Turnover Number (TTN) |

|---|---|---|---|---|

| Caldariomyces fumago | Thymol | Chlorothymol, Dichlorothymol | Up to 90% | > 160,000 |

| Caldariomyces fumago | Carvacrol | Chlorocarvacrol | High | Not Reported |

| Curvularia inaequalis | Thymol | Bromothymol (using Br⁻) | High | > 2,000,000 |

Data synthesized from Getrey et al. (2014) and Fernandez-Fueyo et al. (2015).[16][18]

This protocol is adapted from the work of Getrey et al.[16]

-

Prepare a citrate buffer solution (50 mM, pH 5.0).

-

In a reaction vessel, dissolve thymol in the buffer to the desired concentration (e.g., 1 mM).

-

Add potassium chloride (KCl) as the chloride source (e.g., 100 mM).

-

Initiate the reaction by adding Chloroperoxidase (CPO) to a final concentration of ~10-50 nM.

-

Add hydrogen peroxide (H₂O₂) slowly and continuously using a syringe pump to a final concentration equivalent to the substrate (e.g., 1 mM) over several hours to avoid enzyme inactivation.

-

Maintain the reaction at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, stop the reaction by adding catalase to decompose excess H₂O₂.

-

Extract the product with an organic solvent like ethyl acetate, dry the organic phase, and concentrate to obtain the crude product for further purification.

Biological Activity and Mechanism of Action

The interest in chlorinated terpenes is largely driven by their potent biological activities. While specific signaling pathways are often complex and not fully elucidated, the downstream effects, particularly for cytotoxic compounds, have been investigated.

Apoptosis Induction by Chlorinated Sesquiterpenes

Many chlorinated sesquiterpene lactones isolated from plants of the genus Centaurea exhibit strong cytotoxic activity against human tumor cells.[5] Their mechanism of action is linked to the induction of apoptosis.[5][19] Studies on compounds like Chlorohyssopifolin A have shown that they can trigger the intrinsic apoptotic pathway.[5] This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), culminating in the cleavage of key cellular proteins like poly(ADP-ribose)polymerase (PARP) and programmed cell death.[5][19]

Conclusion

The synthesis of chlorinated terpenes can be achieved through a variety of chemical and enzymatic methods. Chemical approaches, such as biomimetic cyclizations, offer powerful tools for creating complex chlorinated scaffolds, while enzymatic syntheses using haloperoxidases provide a green and highly selective route to specific products. The potent cytotoxic activities of many natural chlorinated terpenes, often mediated by the induction of apoptosis, underscore their potential as lead compounds in drug discovery. Further exploration of chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, will be pivotal in accessing novel chlorinated terpene analogues for future pharmaceutical development.[20][21][22]

References

- 1. Chlorinated sesquiterpenoides isolated from plant sources | BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography Series [bulchmed.enu.kz]

- 2. sibran.ru [sibran.ru]

- 3. Biomimetic Approach to Diverse Coral Diterpenes from a Biosynthetic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells [mdpi.com]

- 6. A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biomimetic chlorine-induced polyene cyclizations harnessing hypervalent chloroiodane–HFIP assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Aqueous Chlorination of D-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) A Biomimetic Approach to Terpenes Isolated From [research.amanote.com]

- 15. On the mechanism of chlorination by chloroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic halogenation of the phenolic monoterpenes thymol and carvacrol with chloroperoxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. New Chlorine-Containing Sesquiterpenoid from Artemisia Blepharolepis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modular Chemoenzymatic Synthesis of Terpenes and their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Persistence of Strobane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strobane, a complex mixture of chlorinated terpenes, is a persistent organochlorine insecticide. Due to its chemical stability and resistance to degradation, this compound poses significant environmental concerns. This technical guide provides a comprehensive overview of the environmental persistence of this compound, including its degradation pathways, environmental half-life, and the analytical methodologies used for its detection. For the purpose of this guide, data for Toxaphene, a closely related and often interchangeably referenced polychlorinated camphene insecticide, is used to provide a thorough understanding of the environmental behavior of this class of compounds.

Data on Environmental Persistence

The environmental persistence of this compound is a key factor in its environmental risk profile. The following tables summarize the quantitative data on its half-life in various environmental compartments.

Table 1: Persistence of this compound (as Toxaphene) in Soil

| Soil Type | Half-Life (t½) | Conditions | Reference(s) |

| Various | Up to 12 years | Field conditions | [1] |

| Sandy Loam | 1 to 14 years | Not specified | [2] |

| Surface Soil | 2-4 months | Volatilization as a significant process |

Table 2: Persistence of this compound (as Toxaphene) in Aquatic Environments

| Water Body Type | Half-Life (t½) | Conditions | Reference(s) |

| Surface Water | Resistant to degradation (hydrolytic t½ ~10 years at pH 5-8) | Resistant to photolysis and photooxidation. Biodegradation is not significant. | [3][4] |

| Sediments | May persist for over three decades | Anaerobic conditions may enhance degradation. | [5] |

Table 3: Persistence of this compound (as Toxaphene) in Air

| Atmospheric Compartment | Half-Life (t½) | Conditions | Reference(s) |

| Vapor-phase | 4-5 days | Reaction with photochemically produced hydroxyl radicals | [6] |

| Particulate-bound | Longer residence time | Subject to long-range transport | [6][7] |

Degradation Pathways

The degradation of this compound in the environment is a slow process that primarily occurs through dechlorination, dehydrodechlorination, and oxidation.[2][7] Under anaerobic conditions, such as in sediments, reductive dechlorination is a significant degradation pathway.[3][8] In the atmosphere, photodegradation contributes to its breakdown.[9] The complex mixture of congeners in this compound results in differential degradation rates, leading to a "weathered" mixture in the environment over time.[7][10]

Experimental Protocols for Environmental Analysis

The analysis of this compound in environmental samples is challenging due to its complex nature as a multi-component mixture. The most common analytical techniques are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a negative ion chemical ionization mass spectrometer (GC/NCIMS).[11]

Sample Preparation

Effective sample preparation is crucial for accurate quantification of this compound. This typically involves extraction, cleanup, and concentration steps.

1. Extraction:

-

Soil and Sediment: Soxhlet extraction or pressurized fluid extraction (PFE) with a nonpolar solvent such as hexane or a mixture of hexane and acetone.

-

Water: Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using a C18 or similar sorbent.

-

Air: Sampling onto polyurethane foam (PUF) plugs followed by Soxhlet extraction with an appropriate solvent.

2. Cleanup: The complex nature of environmental matrices often requires a cleanup step to remove interfering compounds.

-

Adsorption Chromatography: Using columns packed with Florisil, silica gel, or alumina to separate this compound from co-extracted substances.

-

Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.

-

Sulfur Removal: For soil and sediment extracts, treatment with activated copper or a specific sulfur cleanup column is often necessary.

Instrumental Analysis

EPA Method 8276 (GC/NICI-MS): This method is specifically designed for the analysis of Toxaphene and its congeners.[12][13]

-

Gas Chromatograph (GC): Equipped with a fused-silica capillary column (e.g., DB-5ms).

-

Mass Spectrometer (MS): Capable of negative ion chemical ionization (NICI).

-

Ionization: Methane is typically used as the reagent gas for chemical ionization.

-

Quantification: Based on the response of specific ions characteristic of the this compound congeners.

Gas Chromatography with Electron Capture Detection (GC-ECD): A widely used and sensitive method for chlorinated compounds.

-

Detector: Electron Capture Detector (ECD).

-

Column: A capillary column suitable for organochlorine pesticide analysis.

-

Quantification: Based on the comparison of the peak areas in the sample chromatogram with those of a technical this compound standard.

Conclusion

This compound is a highly persistent environmental contaminant with a long half-life in soil and aquatic systems. Its degradation is slow and leads to the formation of a weathered mixture of congeners. The analysis of this compound in environmental matrices requires sophisticated analytical techniques, such as GC/NCIMS, coupled with rigorous sample preparation procedures. Understanding the environmental fate and transport of this compound is essential for assessing its ecological risks and developing effective remediation strategies.

References

- 1. Persistent organic pollutants [rcaanc-cirnac.gc.ca]

- 2. epa.gov [epa.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. pic.int [pic.int]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Microbial Degradation of Toxaphene | Lund University [lunduniversity.lu.se]

- 9. Toxaphene - Wikipedia [en.wikipedia.org]

- 10. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ANALYTICAL METHODS - Toxicological Profile for Toxaphene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

An In-Depth Technical Guide to the Historical Use of Strobane as an Insecticide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strobane, a chlorinated terpene insecticide, saw use in the mid-20th century, primarily for the control of agricultural pests. As a member of the organochlorine family, its mode of action centers on the disruption of insect nervous system function. This technical guide provides a comprehensive overview of this compound's historical application, including its chemical and physical properties, formulation, and biological impact. Due to its discontinuation and the limited availability of specific data, information from the closely related and more extensively studied insecticide, toxaphene, is used where noted to provide a more complete toxicological and environmental profile. This document summarizes available quantitative data, outlines historical experimental protocols for insecticide evaluation, and visualizes key pathways and workflows.

Chemical and Physical Properties

This compound is a complex mixture of chlorinated terpene hydrocarbons, produced by the chlorination of terpenes like pinene or camphene.[1] Its properties are similar to toxaphene, which is produced from the chlorination of camphene.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Amber-colored viscous liquid | [1] |

| Molecular Formula | C10H10Cl8 | [3] |

| Molecular Weight | 413.8 g/mol | [3] |

| Density | 1.627 g/cm³ at 25°C | [1] |

| Solubility | Insoluble in water; slightly miscible in alcohol; soluble in hydrocarbon solvents | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.7 | [3] |

Formulations and Historical Applications

This compound was formulated in various ways for agricultural application, consistent with practices for other insecticides of its era. Common formulations included:

-

Dusts: The toxicant was diluted with a fine, dry carrier for direct application.

-

Wettable Powders: The active ingredient was mixed with a carrier and a wetting agent to be suspended in water for spraying.

-

Emulsifiable Concentrates: this compound was dissolved in a solvent with an emulsifier to be mixed with water for spray applications.

Its primary use was in agriculture, particularly for the control of pests on cotton.[2]

Mode of Action

As an organochlorine insecticide, this compound is a neurotoxin. Its primary mode of action involves the disruption of normal nerve impulse transmission in insects. It is understood to act on two main targets within the insect's central nervous system:

-

GABA-gated Chloride Channels: this compound, like other cyclodiene organochlorines, is a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor.[4][5] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By binding to the receptor, this compound blocks the influx of chloride ions into the neuron. This prevents hyperpolarization of the neuronal membrane and leads to a state of hyperexcitability, resulting in tremors, convulsions, and ultimately, death of the insect.[4][5]

-

Voltage-Gated Sodium Channels: Similar to DDT, this compound is also believed to affect voltage-gated sodium channels.[6] These channels are crucial for the propagation of action potentials along the nerve axon. This compound is thought to modify the gating kinetics of these channels, forcing them to remain open for an extended period.[6] This leads to a continuous influx of sodium ions, causing repetitive nerve discharges and contributing to the overall hyperexcitability of the nervous system.[6]

Diagram of this compound's neurotoxic mode of action.

Efficacy, Toxicity, and Environmental Fate

Quantitative data specifically for this compound is limited. Therefore, data for the closely related insecticide, toxaphene, is included for comparative purposes.

Table 2: Toxicological Data

| Parameter | Organism | Value | Reference(s) |

| Acute Oral LD50 | Rat | 200 mg/kg | [1] |

| Acute Oral LD50 | Dog | 200 mg/kg | [1] |

| Acute Oral LD50 (Toxaphene) | Rat | 80-90 mg/kg | |

| Acute Dermal LD50 (Toxaphene) | Rat | 780-1075 mg/kg |

Table 3: Environmental Fate and Ecotoxicity (Data primarily for Toxaphene as a proxy)

| Parameter | Value | Reference(s) |

| Soil Half-life | Can range from months to years, depending on conditions.[7][8] | |

| Bioconcentration Factor (BCF) | High potential for bioaccumulation in aquatic organisms.[9] | |

| Aquatic Toxicity | Highly toxic to fish. | [2] |

Historical Experimental Protocols

The evaluation of insecticides like this compound in the mid-20th century relied on a set of standardized laboratory and field bioassays.

Laboratory Bioassay: Topical Application

This method was used to determine the intrinsic toxicity of an insecticide to a particular insect species.

Protocol:

-

Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions.

-

Insecticide Dilution: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. A series of dilutions are then made to create a range of concentrations.[10]

-

Application: A micro-applicator is used to apply a precise, small volume (typically 1 microliter) of the insecticide solution to the dorsal thorax of each individual insect.[10][11] A control group is treated with the solvent alone.

-

Observation: The treated insects are held in clean containers with food and water. Mortality is assessed at set time intervals (e.g., 24, 48, and 72 hours).[10]

-

Data Analysis: The mortality data is used to calculate the LD50 (the dose required to kill 50% of the test population).

Workflow for a historical topical application bioassay.

Field Efficacy Trial

Field trials were essential to evaluate the performance of an insecticide under real-world agricultural conditions.

Protocol:

-

Plot Selection: Experimental plots are established in a field of the target crop (e.g., cotton).

-

Pre-treatment Sampling: The population density of the target pest insect is assessed in each plot before treatment.

-

Treatment Application: this compound, formulated as a dust, wettable powder, or emulsifiable concentrate, is applied to the treatment plots using standard agricultural spray or dusting equipment. Control plots are left untreated or treated with a placebo.

-

Post-treatment Sampling: At various intervals after application, the pest population in each plot is re-assessed.

-

Data Analysis: The reduction in the pest population in the treated plots compared to the control plots is calculated to determine the efficacy of the insecticide.

Synthesis and Analysis

Synthesis

This compound was synthesized through the chlorination of a mixture of terpenes.[1] The process is analogous to the synthesis of toxaphene, which involves the photochlorination of camphene.[12]

General Synthesis Steps:

-

Starting Material: A mixture of terpenes (e.g., from pine oil) is dissolved in a suitable solvent.

-

Chlorination: Chlorine gas is bubbled through the terpene solution, often in the presence of UV light to initiate a free-radical chain reaction.[6][12]

-

Monitoring: The reaction is monitored to achieve the desired degree of chlorination.

-

Workup: The solvent is removed, yielding the viscous liquid this compound product.

Simplified overview of this compound synthesis.

Analytical Methods

The analysis of this compound and other organochlorine pesticides in environmental and biological samples during the mid to late 20th century increasingly relied on gas chromatography (GC).[13][14]

General Analytical Protocol:

-

Extraction: The sample (e.g., soil, water, plant tissue) is extracted with an organic solvent to isolate the pesticide residues.[15]

-

Cleanup: The extract is purified to remove interfering substances. This may involve techniques like column chromatography.

-

Analysis: The cleaned-up extract is injected into a gas chromatograph, typically equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[16]

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to that of a known standard.

Conclusion

This compound represents a class of broad-spectrum insecticides that were instrumental in agricultural pest control in the mid-20th century. However, like other organochlorine pesticides, its persistence in the environment and potential for bioaccumulation led to its eventual discontinuation. This technical guide has provided a detailed overview of the historical use of this compound, drawing on available data and information from related compounds to offer a comprehensive picture for researchers and scientists in the fields of toxicology, environmental science, and drug development. The methodologies and pathways described herein offer insight into the evaluation and mechanisms of action of this historical class of insecticides.

References

- 1. Synthesis of low and high chlorinated toxaphene and comparison of their toxicity by zebrafish (Danio rerio) embryo test | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. scientificss.co.uk [scientificss.co.uk]

- 3. This compound | C10H10Cl8 | CID 5302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring bioconcentration factors in fish using exposure to multiple chemicals and internal benchmarking to correct for growth dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MSU Extension | Montana State University [apps.msuextension.org]

- 8. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]

- 9. Bioconcentration - Wikipedia [en.wikipedia.org]

- 10. journals.rdagriculture.in [journals.rdagriculture.in]

- 11. entomoljournal.com [entomoljournal.com]

- 12. researchgate.net [researchgate.net]

- 13. cas-press.com [cas-press.com]

- 14. epa.gov [epa.gov]

- 15. Organochlorine pesticide residues in plants and their possible ecotoxicological and agri food impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

A Technical Guide to the Toxicological Profile of Strobane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Strobane is a complex organochlorine pesticide mixture that has not been manufactured since the 1969-1970 season[1]. Publicly available toxicological data for this compound is scarce, and information regarding the specific toxicological profiles of individual this compound congeners is not available in the reviewed literature. This guide, therefore, summarizes the toxicological data available for the this compound mixture as a whole and provides inferred information based on chemically related compounds.

Introduction

This compound is a chlorinated terpene insecticide, chemically similar to toxaphene. It was produced by the chlorination of a terpene fraction, whereas toxaphene was derived more specifically from alpha-pinene[1]. As a broad-spectrum insecticide, it saw use in agriculture to control a variety of insect pests on crops like cotton and corn[1]. Like other organochlorine pesticides, this compound is characterized by its environmental persistence and lipophilicity, leading to potential bioaccumulation.

Due to its age and discontinued use, the depth of toxicological investigation for this compound is significantly less than for more common organochlorines like DDT or Dieldrin. This profile compiles the existing data on the this compound mixture and, where data is lacking, discusses the likely mechanisms of action based on its chemical class.

Quantitative Toxicity Data

The acute toxicity of the this compound mixture has been evaluated in several species. The available quantitative data is limited to lethality endpoints (LD50/LC50) and does not include sublethal endpoints like No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL).

| Endpoint | Value | Species | Route | Reference |

| LD50 | 200 mg/kg | Rat | Oral | --INVALID-LINK-- |

| LD50 | 200 mg/kg | Dog | Oral | --INVALID-LINK-- |

| LC50 (48h) | 0.05 mg/L | Green Sunfish | Water | --INVALID-LINK-- |

Health Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards, indicating significant acute toxicity, as well as skin, eye, and respiratory irritation[2].

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 1): Fatal in contact with skin.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Regarding its carcinogenic potential, the International Agency for Research on Cancer (IARC) has classified terpene polychlorinates (this compound®) as Group 3: Not classifiable as to its carcinogenicity to humans [2]. This classification reflects the lack of sufficient evidence to make a definitive determination.

Mechanism of Action (Hypothesized)

Specific mechanistic studies on this compound are not available. However, as a cyclodiene organochlorine pesticide, its neurotoxic effects can be inferred to result from the antagonism of the γ-aminobutyric acid (GABA) receptor, a mechanism shared by related compounds like dieldrin and endrin[3][4].

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). When GABA binds to its GABAA receptor, it opens a ligand-gated chloride ion (Cl-) channel[5]. The resulting influx of Cl- hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound is hypothesized to act as a non-competitive antagonist at the GABAA receptor-chloride ionophore complex. By binding within the channel, it is thought to block the influx of chloride ions, thereby inhibiting the neuro-inhibitory effect of GABA. This loss of inhibition leads to a state of CNS hyperexcitability, which manifests as the classic symptoms of organochlorine poisoning, including tremors, convulsions, and, at high doses, death[3].

Experimental Protocols: A Generalized Approach

While specific experimental protocols from the cited this compound toxicity studies are not detailed in the available literature, a generalized workflow for the analysis of organochlorine pesticides in environmental matrices can be constructed based on standard methodologies, such as those published by the U.S. Environmental Protection Agency (EPA)[6][7][8]. The following describes a typical procedure for detecting and quantifying this compound in a soil or water sample.

5.1 Sample Preparation and Extraction The initial step involves extracting the organochlorine compounds from the sample matrix.

-

For Water Samples (e.g., EPA Method 3510): A measured volume of water is extracted with a non-polar solvent, typically methylene chloride, using a separatory funnel or continuous liquid-liquid extractor.

-

For Soil/Solid Samples: A measured weight of the solid sample is mixed with a drying agent like sodium sulfate and extracted with a solvent mixture (e.g., hexane/acetone) using techniques like Soxhlet extraction or sonication.

5.2 Extract Cleanup The raw extract contains co-extracted substances (lipids, pigments) that can interfere with analysis. A cleanup step is essential to remove these interferences.

-

Adsorption Chromatography (e.g., Florisil Column): The extract is passed through a column containing an adsorbent like Florisil. The pesticides are selectively eluted with solvents of varying polarity, leaving many interferences behind[8].

5.3 Analysis and Quantification The cleaned extract is concentrated and analyzed to identify and quantify the pesticides.

-

Gas Chromatography (GC) with Electron Capture Detection (ECD) (e.g., EPA Method 8081B): This is the standard technique for organochlorine pesticide analysis. The extract is injected into the GC, where compounds are separated based on their boiling points and polarity in a capillary column. The ECD is highly sensitive to halogenated compounds like this compound, allowing for detection at very low concentrations[6]. Quantification is achieved by comparing the peak areas in the sample to those of certified reference standards.

Conclusion and Data Gaps

The toxicological profile of this compound is incomplete. While acute toxicity data for the mixture exists, there is a profound lack of information on chronic toxicity, reproductive and developmental effects, and, most notably, the toxicokinetics and toxicodynamics of its individual congeners. The mechanism of action is inferred from its chemical class rather than from direct study. Given its persistence, the potential for long-term environmental and health effects from historical use cannot be fully assessed without further research. The analysis of congener-specific toxicity, which is known to be critical for related compounds like PCBs, remains a significant data gap for this compound[9]. Future research, should it be warranted, would need to focus on isolating and identifying individual congeners and assessing their specific toxicological properties.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound | C10H10Cl8 | CID 5302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. npic.orst.edu [npic.orst.edu]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. testinglab.com [testinglab.com]

- 8. epa.gov [epa.gov]

- 9. Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strobane: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strobane is the trade name for a complex mixture of chlorinated terpenes, historically used as a broad-spectrum insecticide. Its use has been discontinued in many countries due to its environmental persistence and potential for bioaccumulation. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its toxicological profile in the context of organochlorine pesticides.

This compound is not a single chemical entity but rather a complex isomeric mixture resulting from the chlorination of terpenes, primarily alpha-pinene and camphene. This complexity presents unique challenges in its analytical characterization and toxicological assessment.

Physical and Chemical Properties of this compound

The physical and chemical properties of this compound can vary depending on the specific manufacturing process and the degree of chlorination. The data presented below is a summary of reported values.

| Property | Value | Source(s) |

| CAS Number | 8001-50-1 | [1] |

| Molecular Formula | C10H10Cl8 / C10H9Cl7 (as representative components) | [1] |

| Molecular Weight | Approximately 413.8 g/mol (for C10H10Cl8) | [1] |

| Appearance | Amber-colored viscous liquid | [1] |

| Density | ~1.6 g/cm³ at 25°C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [1] |

| Synonyms | Terpene polychlorinates, Chlorinated camphene | [1] |

Experimental Protocols: Analysis of this compound

The analysis of this compound in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography. The following protocol is based on established methods for organochlorine pesticide analysis, such as U.S. Environmental Protection Agency (EPA) Method 8081B.

Sample Preparation: Extraction and Cleanup

Objective: To isolate this compound from the sample matrix and remove interfering substances.

Methodology:

-

Extraction:

-

Solid Samples (e.g., soil, sediment): Soxhlet extraction or ultrasonic extraction with a suitable solvent system (e.g., hexane/acetone).

-

Liquid Samples (e.g., water): Liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane or hexane).

-

-

Cleanup:

-

The crude extract is often subjected to a cleanup step to remove co-extracted interfering compounds like lipids or other organic matter.

-

This is commonly achieved using adsorption chromatography with materials such as Florisil or silica gel. The choice of adsorbent and elution solvents depends on the specific matrix and target analytes.

-

Instrumental Analysis: Gas Chromatography (GC)

Objective: To separate the components of the this compound mixture and quantify them.

Methodology:

-

Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) is the standard for the analysis of chlorinated pesticides due to its high sensitivity to halogenated compounds. A mass spectrometer (MS) can be used for confirmation of the identity of the components.

-

GC Column: A non-polar or semi-polar capillary column is typically used for the separation of organochlorine pesticides.

-

Operating Conditions:

-

Injector Temperature: Typically set between 200-250°C.

-

Oven Temperature Program: A temperature program is used to achieve optimal separation of the complex mixture of isomers in this compound. A typical program might start at a lower temperature (e.g., 100-150°C) and ramp up to a higher temperature (e.g., 280-300°C).

-

Detector Temperature: Typically set between 300-320°C for an ECD.

-

-

Quantification: Quantification is performed by comparing the peak areas or heights of the this compound components in the sample to those of a known standard. Due to the complexity of the mixture, quantification is often based on the total response of a characteristic set of peaks.

Analytical Workflow for this compound

Toxicology and Biological Effects

Mechanism of Action and Signaling Pathways

Specific molecular signaling pathways for this compound have not been extensively characterized in the scientific literature. This is largely due to its nature as a complex mixture and its status as a legacy pesticide. However, as an organochlorine pesticide, its toxicological effects are generally understood to be similar to other compounds in this class.

Organochlorine pesticides are known to be neurotoxicants.[2] The primary mechanism of neurotoxicity for many organochlorine pesticides is the interference with ion channels in the nervous system. For example, compounds like DDT are known to affect sodium channels, leading to repetitive neuronal firing. Other organochlorines can act as antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, leading to central nervous system stimulation and convulsions.

Furthermore, many organochlorine pesticides are recognized as endocrine-disrupting chemicals.[3] They can interfere with the normal functioning of hormones, particularly steroid hormones, by mimicking or blocking their action, or by altering their synthesis and metabolism. This can lead to a wide range of adverse effects on reproduction and development.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified "Terpene polychlorinates (this compound)" as Group 3: Not classifiable as to its carcinogenicity to humans.[1] This classification indicates that there is inadequate evidence of carcinogenicity in humans and inadequate or limited evidence in experimental animals. It is important to note that a lack of evidence for carcinogenicity is not the same as evidence for a lack of carcinogenicity.

Conclusion

This compound is a complex mixture of chlorinated terpenes with persistent and bioaccumulative properties. While its use as an insecticide has been phased out, its presence in the environment may still be of concern. The analytical methods for its detection are well-established, primarily relying on gas chromatography. Although specific signaling pathways for this compound are not well-defined, its toxicological profile is consistent with that of other organochlorine pesticides, with neurotoxicity and endocrine disruption being the primary concerns. Further research into the specific mechanisms of action of the individual components of this compound could provide a more detailed understanding of its biological effects.

References

Strobane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of Strobane, a complex chlorinated insecticide. The information is curated for professionals in research, science, and drug development, with a focus on its chemical identity, physical properties, and toxicological profile.

Chemical Identification and Properties

This compound is a chlorinated mixture of terpene hydrocarbons, primarily used as an insecticide.[1][2] Due to its nature as a complex mixture, its molecular formula can be represented in several ways, reflecting the varying degrees of chlorination of the terpene skeletons.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 8001-50-1 | [1][3][4][5][6] |

| Molecular Formula | C10H10Cl8 or C10H9Cl7 | [4][5][6][7][8][9] |

| Molecular Weight | Approximately 377.35 to 413.8 g/mol | [5][6][7] |

| Appearance | Amber-colored viscous liquid | [1][2] |

| Density | 1.627 g/cm³ at 25°C | [1][2] |

| Solubility | Insoluble in water; slightly miscible in alcohol; soluble in hydrocarbon solvents | [1][2] |

| Boiling Point | 416°C at 760 mmHg | [6] |

| Flash Point | 202.2°C | [6] |

Toxicological Profile

This compound is recognized for its toxicity and potential health hazards. It is classified as toxic if swallowed and may be fatal in contact with the skin.[7] It can also cause skin and serious eye irritation, as well as respiratory irritation.[7]

Table 2: Toxicological Data for this compound

| Hazard | Classification and Details | Source |

| Acute Toxicity (Oral) | Toxic if swallowed. LD50 (rat): 200 mg/kg; LD50 (dog): 200 mg/kg. | [2][7] |

| Acute Toxicity (Dermal) | Fatal in contact with skin. | [7] |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. However, animal experiments indicate sufficient evidence of carcinogenicity. | [7] |

| Hazards upon Decomposition | Emits toxic fumes of Cl- when heated to decomposition. | [1][2] |

Experimental Protocols and Signaling Pathways

Information regarding specific signaling pathways modulated by this compound is also limited. As a broad-spectrum insecticide, its mechanism of action is likely to involve multiple targets within the nervous system of insects, but detailed molecular interactions and signaling cascades in mammalian systems are not well-elucidated in the provided search results.

Logical Relationship of this compound's Properties

The following diagram illustrates the relationship between the chemical nature of this compound and its resulting properties and hazards.

References

- 1. This compound (TM) | 8001-50-1 [chemicalbook.com]

- 2. This compound (TM) Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound (tm) | CAS#:8001-50-1 | Chemsrc [chemsrc.com]

- 7. This compound | C10H10Cl8 | CID 5302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 8001-50-1 MFCD00468113-Strobane 氯化松节油 -LabNovo [labnovo.com]

- 9. This compound | C10H10Cl8 | CID 5302 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Odyssey of Strobane: A Technical Guide to its Fate and Transport

A notable data gap exists for the insecticide Strobane, a complex chlorinated terpene mixture. While specific quantitative data on its environmental fate and transport are scarce in publicly available literature, this guide provides an in-depth technical overview of the expected environmental behavior of this compound. This is achieved by leveraging data from the closely related and extensively studied chlorinated camphene insecticide, toxaphene, as a surrogate, and by detailing the standardized experimental protocols and analytical methodologies applicable to this class of compounds.

This compound, a persistent organochlorine pesticide, shares structural and chemical similarities with toxaphene, suggesting analogous behavior in the environment.[1][2] Like other chlorinated insecticides, its environmental persistence, potential for long-range transport, and tendency to bioaccumulate are of significant concern.[3][4] This guide, intended for researchers, scientists, and drug development professionals, delineates the key processes governing this compound's environmental fate, summarizes relevant data from its analogue toxaphene, and provides detailed experimental and analytical frameworks for its assessment.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of a pesticide is fundamentally governed by its physicochemical properties. For this compound, being a complex mixture, these properties represent a range of values. Key parameters influencing its partitioning between air, water, soil, and biota include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

Due to the lack of specific data for this compound, the properties of toxaphene are presented below as an indicator of the likely characteristics of chlorinated terpene insecticides.

Table 1: Physicochemical Properties of Toxaphene (as a surrogate for this compound)

| Property | Value | Reference |

| Water Solubility | 0.55 mg/L | [5] |

| Vapor Pressure | Low (specific values vary by congener) | General knowledge |

| Log Kow | 3.2 - 6.6 | [1] |

| Log Koc | 3.0 - 5.3 | [1][5] |

Kow: Octanol-Water Partition Coefficient; Koc: Soil Organic Carbon-Water Partition Coefficient.

The low water solubility and high Log Kow of toxaphene indicate a strong tendency to partition from water into organic phases, such as soil organic matter and the fatty tissues of living organisms.[1][5] The high Log Koc further suggests that, once in the soil, these compounds will be strongly adsorbed to organic carbon, limiting their mobility and leaching potential.[5]

Degradation and Transformation

The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photolysis, and hydrolysis.

Biodegradation

Under aerobic conditions, chlorinated terpenes like toxaphene are relatively resistant to microbial degradation, with half-lives in soil ranging from months to many years.[3][5][6][7] However, under anaerobic conditions, such as in flooded soils and sediments, biodegradation can be more significant, with reported half-lives of weeks to months.[5][8] The primary degradation pathway under anaerobic conditions is reductive dechlorination.[7][9]

Photolysis and Hydrolysis

Photolysis (degradation by sunlight) and hydrolysis (reaction with water) are generally not considered significant degradation pathways for toxaphene in the environment.[1][8]

A conceptual representation of the degradation pathways for a chlorinated terpene insecticide is presented below.

Environmental Transport

The movement of this compound through the environment is a critical aspect of its overall fate. Key transport processes include atmospheric transport, soil mobility, and aquatic transport.

Atmospheric Transport

Due to their semi-volatile nature, chlorinated terpenes can undergo atmospheric transport over long distances.[5][6][7] This occurs through a process of volatilization from soil and water surfaces, followed by atmospheric transport and subsequent deposition through wet (rain, snow) and dry (particle settling) processes. This long-range transport is a primary reason why such compounds are found in remote ecosystems far from their points of application.[5][7]

Soil Mobility and Leaching

The strong adsorption of this compound's components to soil organic matter, as indicated by the high Koc values of toxaphene, results in low mobility in most soil types.[5][6] Leaching to groundwater is generally not considered a major transport pathway, except in soils with very low organic matter content or under conditions of preferential flow.[6]

Aquatic Transport

In aquatic systems, this compound is expected to partition strongly to suspended sediments and organic matter.[1][5] This leads to its accumulation in bottom sediments, which act as a long-term reservoir for these compounds.

The following diagram illustrates the environmental fate and transport processes for a chlorinated terpene insecticide.

Bioaccumulation and Bioconcentration

A significant concern with persistent organic pollutants like this compound is their potential to bioaccumulate in organisms and biomagnify through the food web.

Bioconcentration Factors (BCF)

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. Due to their high lipophilicity (high Kow), chlorinated terpenes exhibit high BCF values. For toxaphene, BCFs in various aquatic organisms have been reported to range from 3,100 to 33,300.[8]

Table 2: Bioconcentration Factors for Toxaphene in Aquatic Organisms (as a surrogate for this compound)

| Organism | BCF Value | Reference |

| Fish (various species) | 3,100 - 33,300 | [8] |

| Shrimp | 400 - 1,200 |

These high BCF values indicate a significant potential for this compound to accumulate in aquatic life, posing a risk to both the organisms themselves and to higher trophic levels, including humans, through the consumption of contaminated fish.[6]

Experimental Protocols

To definitively determine the environmental fate and transport parameters for this compound, a series of standardized laboratory and field studies would be required. The following sections outline the typical experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Degradation Studies

Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is used to determine the rate and route of degradation in soil under both aerobic and anaerobic conditions.

-

Methodology:

-

Radiolabeled (e.g., ¹⁴C) this compound is applied to characterized soil samples.

-

For aerobic studies, soils are incubated in the dark at a constant temperature and moisture content, with a continuous supply of air.

-

For anaerobic studies, soils are initially incubated aerobically and then flooded with nitrogen to create anaerobic conditions.

-

At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.

-

Mineralization is quantified by trapping evolved ¹⁴CO₂.

-

The rate of degradation (half-life, DT₅₀) is calculated using appropriate kinetic models.

-

Soil Sorption/Desorption

Batch Equilibrium Method (OECD 106): This method is used to determine the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

-

Methodology:

-

Aqueous solutions of this compound at different concentrations are prepared.

-

These solutions are added to soil samples of known mass and characteristics in centrifuge tubes.

-

The tubes are agitated for a predetermined time to reach equilibrium.

-

After equilibration, the tubes are centrifuged to separate the soil and water phases.

-

The concentration of this compound in the aqueous phase is measured.

-

The amount of this compound sorbed to the soil is calculated by mass balance.

-

Kd is calculated as the ratio of the concentration in soil to the concentration in water.

-

Koc is calculated by normalizing Kd to the organic carbon content of the soil.

-

Bioconcentration in Fish

Fish Bioconcentration Test (OECD 305): This guideline describes a flow-through method to determine the bioconcentration factor (BCF) in fish.

-

Methodology:

-

Fish are exposed to a constant, low concentration of this compound in a flow-through aquarium system (uptake phase).

-

Water and fish tissue samples are collected at regular intervals and analyzed for this compound concentrations.

-

Once a steady-state concentration in the fish tissue is reached, the fish are transferred to clean water (depuration phase).

-

Fish tissue samples continue to be collected to determine the rate of elimination.

-

The BCF is calculated as the ratio of the steady-state concentration in the fish to the concentration in the water.

-

The workflow for a typical environmental fate assessment is depicted below.

Analytical Methodologies

The accurate quantification of this compound in various environmental matrices is essential for fate and transport studies. Given its chlorinated nature, the analytical methods are similar to those used for other organochlorine pesticides.

Sample Preparation

-

Extraction: For soil and sediment samples, common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically employed.

-

Cleanup: Environmental extracts often contain interfering substances that need to be removed before instrumental analysis. Common cleanup techniques for chlorinated pesticides include gel permeation chromatography (GPC) and adsorption chromatography using materials like Florisil or silica gel.

Instrumental Analysis

-

Gas Chromatography (GC): GC is the primary technique for separating the complex mixture of congeners present in this compound.

-

Detectors:

-

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and is a common choice for the analysis of chlorinated pesticides.

-

Mass Spectrometry (MS): GC-MS provides both quantification and structural confirmation of the individual congeners, which is crucial for identifying degradation products.

-

Conclusion and Future Directions

While a comprehensive understanding of the environmental fate and transport of this compound is hampered by a lack of specific data, its analogy to toxaphene provides a strong basis for predicting its behavior. This compound is expected to be a persistent, bioaccumulative, and semi-volatile pesticide that undergoes long-range atmospheric transport. Its strong adsorption to soil and sediment limits its mobility in these compartments but also contributes to its long-term persistence.

Future research should prioritize the generation of robust, this compound-specific data for key environmental fate parameters. This will require conducting standardized studies following international guidelines to determine its degradation rates, sorption coefficients, and bioconcentration potential. Such data are crucial for conducting accurate environmental risk assessments and for developing effective management strategies to mitigate the potential impacts of this legacy pesticide.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. This compound (Ref: ENT 19442) [sitem.herts.ac.uk]

- 3. Persistent organic pollutant - Wikipedia [en.wikipedia.org]

- 4. Chlorinated Hydrocarbon Insecticides: Recent Animal Data of Potential Significance for Man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. Toxaphene - Wikipedia [en.wikipedia.org]

- 8. pic.int [pic.int]

- 9. epa.gov [epa.gov]

Strobane and Toxaphene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strobane and Toxaphene are complex mixtures of chlorinated terpenes that were widely used as insecticides from the mid-20th century until their respective bans and restrictions due to environmental and health concerns. Both substances are persistent organic pollutants (POPs) and share similarities in their chemical nature, biological effects, and toxicological profiles. This technical guide provides an in-depth analysis of this compound and its relationship to Toxaphene, focusing on their chemical composition, synthesis, analytical methodologies, and mechanisms of action. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental science, toxicology, and drug development.

Chemical and Physical Properties

This compound and Toxaphene are not single chemical entities but rather complex mixtures of hundreds of chlorinated terpene compounds. This complexity leads to a range of physical and chemical properties rather than single, discrete values.

Table 1: Comparative Physical and Chemical Properties of this compound and Toxaphene

| Property | This compound | Toxaphene |

| CAS Number | 8001-50-1[1][2][3][4] | 8001-35-2[5][6][7][8] |

| Approximate Molecular Formula | C₁₀H₉Cl₇[1][2][9] | C₁₀H₁₀Cl₈[5][7][8][10] |

| Approximate Molecular Weight | 377.35 g/mol [1][2][9] | 414 g/mol [8][10] |

| Appearance | Amber, viscous liquid to waxy solid | Yellow to amber waxy solid with a piney odor |

| Melting Point | Not well-defined (mixture) | 65-90 °C[8] |

| Boiling Point | Decomposes upon heating | Decomposes at ~155 °C |

| Water Solubility | Insoluble | Very slightly soluble (approx. 3 mg/L)[8] |

| Solubility in Organic Solvents | Soluble in hydrocarbon solvents | Freely soluble in aromatic hydrocarbons and readily soluble in aliphatic organic solvents[8] |

| Vapor Pressure | Not well-defined (mixture) | 0.2-0.4 mmHg at 25 °C |

| Log Kow (Octanol-Water Partition Coefficient) | Not well-defined (mixture) | 3.2 - 5.5 |

The Relationship Between this compound and Toxaphene

This compound and Toxaphene are both produced through the chlorination of terpenes. The primary distinction lies in their starting materials. Toxaphene is synthesized by chlorinating camphene, which is typically derived from α-pinene.[11] this compound, on the other hand, is produced by chlorinating a mixture of terpenes.[11]

A specific formulation, This compound-T , has been identified as being chemically identical to Toxaphene.[11][12][13] This has led to some confusion in the literature, where the terms are sometimes used interchangeably. However, it is crucial to recognize that "this compound" can refer to a broader class of chlorinated terpene mixtures with varying compositions, while "Toxaphene" has a more defined, albeit still complex, composition based on the chlorination of camphene to a specific chlorine content (67-69% by weight).[8]

Experimental Protocols

Synthesis

The synthesis of both this compound and Toxaphene involves the free-radical chlorination of terpene feedstocks, typically initiated by ultraviolet (UV) light.

Protocol 3.1.1: Laboratory-Scale Synthesis of Toxaphene

Objective: To synthesize a Toxaphene-like mixture by the chlorination of camphene.

Materials:

-

Camphene (95% purity)

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄, analytical grade)

-

UV lamp (e.g., mercury vapor lamp)

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Gas scrubber (containing sodium hydroxide solution)

Procedure:

-

Dissolve a known quantity of camphene in carbon tetrachloride in the three-neck round-bottom flask. A typical concentration is 10-20% (w/v).

-

Assemble the apparatus in a fume hood. Fit the flask with the gas inlet tube, condenser, and a stopper. Connect the outlet of the condenser to the gas scrubber to neutralize excess chlorine gas.

-

Begin stirring the solution and position the UV lamp to irradiate the flask.

-

Slowly bubble chlorine gas through the solution via the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux.

-

Monitor the reaction progress by periodically taking small aliquots and analyzing them by gas chromatography (GC) to observe the disappearance of the camphene peak and the appearance of a complex mixture of chlorinated products.

-

Continue the chlorination until the desired degree of chlorination is achieved. For Toxaphene, this is typically 67-69% chlorine by weight. This can be estimated by the total reaction time and chlorine flow rate, or more accurately determined by elemental analysis of the product.

-

Once the reaction is complete, stop the chlorine flow and continue UV irradiation and stirring for a short period to ensure the reaction of any residual dissolved chlorine.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any remaining dissolved chlorine and hydrogen chloride byproduct.

-

Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator.

-

The resulting viscous, yellowish, waxy solid is the crude Toxaphene mixture.

Protocol 3.1.2: Laboratory-Scale Synthesis of this compound

The synthesis of this compound follows a similar procedure to that of Toxaphene, with the key difference being the starting material.

Objective: To synthesize a this compound-like mixture by the chlorination of mixed terpenes.

Materials:

-

Mixed terpenes (e.g., a technical grade mixture of pinenes and other monoterpenes)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride or chloroform)

-

UV lamp

-

Reaction apparatus as described in Protocol 3.1.1

Procedure:

-

Follow the same general procedure as for Toxaphene synthesis (Protocol 3.1.1), substituting the mixed terpenes for camphene as the starting material.

-

The degree of chlorination for this compound can vary but is often in a similar range to Toxaphene. The reaction should be monitored to achieve the desired product characteristics.

-

The final product will be a complex mixture of chlorinated terpenes, reflecting the composition of the initial terpene mixture.

References

- 1. scbt.com [scbt.com]

- 2. This compound (TM) | 8001-50-1 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. accustandard.com [accustandard.com]

- 5. scbt.com [scbt.com]

- 6. TOXAPHENE | 8001-35-2 [chemicalbook.com]

- 7. accustandard.com [accustandard.com]

- 8. Toxaphene - Wikipedia [en.wikipedia.org]

- 9. 8001-50-1 CAS MSDS (this compound (TM)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. epa.gov [epa.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. pomerix.com [pomerix.com]

- 13. Abstract for TR-37 [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Strobane in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strobane is a complex mixture of chlorinated terpenes, formerly used as a pesticide. Due to its persistence and potential toxicity, accurate and sensitive analytical methods are required for its detection in environmental matrices such as soil. This document provides detailed application notes and protocols for the determination of this compound in soil samples, with a focus on gas chromatography-based techniques. Given the chemical similarity and the discontinuation of this compound production, methods developed for the analysis of toxaphene, another complex chlorinated pesticide mixture, are highly relevant and often directly applicable.

The analytical workflow for this compound in soil typically involves sample preparation, solvent extraction, extract cleanup to remove interfering co-extractives, and instrumental analysis by gas chromatography (GC) coupled with a sensitive detector. The multicomponent nature of this compound presents analytical challenges, requiring robust extraction and cleanup procedures, as well as specific chromatographic conditions for accurate quantification.

Principles of Analytical Methods

The determination of this compound in soil relies on the principle of separating the target analytes from the complex soil matrix and then identifying and quantifying them using chromatography.

-

Extraction: The primary goal of extraction is to efficiently transfer the this compound residues from the soil particles into a liquid solvent. Common techniques include Soxhlet extraction and wrist-action shaking. The choice of solvent is critical, with mixtures of polar and non-polar solvents often used to ensure effective extraction from various soil types.[1]

-

Cleanup: Soil extracts contain numerous co-extracted compounds (e.g., lipids, humic substances) that can interfere with the chromatographic analysis and damage the analytical column. Cleanup procedures are employed to remove these interferences. Common cleanup techniques include adsorption chromatography using materials like Florisil or silica gel, and chemical treatment with sulfuric acid.[1][2]

-

Gas Chromatography (GC): GC is the primary analytical technique for separating the complex mixture of this compound congeners. The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the individual congeners between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas).

-

Detection: As the separated components elute from the GC column, they are detected by a sensitive detector. For chlorinated compounds like this compound, the Electron Capture Detector (ECD) is highly sensitive and has been a standard choice.[3] However, for greater selectivity and confirmation, mass spectrometry (MS) is preferred.[4][5] GC-MS provides structural information, which is invaluable for confirming the presence of specific this compound congeners, especially in complex environmental samples.[6]

Experimental Protocols

The following protocols are based on established EPA methodologies for organochlorine pesticides, particularly toxaphene, which can be adapted for this compound analysis.

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of this compound from soil samples using the Soxhlet extraction method, which is considered a rigorous and efficient technique.[1]

Materials:

-

Soil sample, air-dried and sieved (2 mm)

-

Anhydrous sodium sulfate, granular

-

Soxhlet extraction apparatus

-

Extraction thimbles, glass fiber

-

Hexane, pesticide grade

-

Acetone, pesticide grade

-

Methylene chloride, pesticide grade[1]

-

Round-bottom flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Weigh approximately 10-30 g of the homogenized soil sample into an extraction thimble.

-

Mix the soil sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Place the thimble into the Soxhlet extractor.

-

Add 300 mL of a 1:1 (v/v) mixture of hexane and acetone to a round-bottom flask.[7] Alternatively, a methylene chloride/acetone mixture can be used.[1]

-

Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator at a temperature of 30-35°C.

-

Proceed to the cleanup protocol.

Protocol 2: Extract Cleanup

This protocol describes a cleanup procedure using a Florisil column to remove polar interferences from the soil extract.

Materials:

-

Florisil, pesticide residue grade, activated by heating at 130°C for at least 16 hours

-

Chromatography column (e.g., 20 mm I.D.)

-

Anhydrous sodium sulfate, granular

-

Hexane, pesticide grade

-

Diethyl ether, pesticide grade

-

Glass wool

-

Concentrator tube

-

Nitrogen evaporator

Procedure:

-

Prepare a chromatography column by plugging the bottom with glass wool and adding about 1-2 cm of anhydrous sodium sulfate.

-

Slurry-pack the column with 20 g of activated Florisil in hexane. Tap the column to settle the packing.

-

Top the Florisil layer with another 1-2 cm of anhydrous sodium sulfate.

-

Pre-elute the column with 50 mL of hexane and discard the eluate.

-

Carefully transfer the concentrated extract from the extraction step onto the column.

-

Elute the column with 200 mL of 6% (v/v) diethyl ether in hexane at a flow rate of about 5 mL/min. This fraction will contain the this compound.

-

Collect the eluate in a concentrator tube.

-

Concentrate the eluate to a final volume of 1-10 mL using a nitrogen evaporator. The final volume will depend on the expected concentration of this compound and the sensitivity of the analytical instrument.

-

The extract is now ready for GC analysis.

Protocol 3: Instrumental Analysis by GC-MS

This protocol provides general conditions for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer detector (capable of electron impact ionization)

-

Capillary column: e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1-2 µL

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 20°C/min to 150°C

-

Ramp 2: 5°C/min to 280°C, hold for 10 min[5]

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.[5] Monitor characteristic ions for this compound/toxaphene. Due to the complex nature of this compound, a range of m/z values should be monitored. Common ions for toxaphene include m/z 159, 231, and 233.[5]

-

Quantification: Based on the integrated peak area of several characteristic ion chromatograms compared to a multi-level calibration curve prepared from a this compound or toxaphene standard.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of toxaphene (as a proxy for this compound) in soil using GC-based methods.

| Parameter | Method | Value | Reference |

| Limit of Quantitation (LOQ) | GC/MS-SIM | 0.5 ppm (µg/g) | [5] |

| Detection Limit | GC/ECD | <1 ppm | [3] |

| Detection Limit | GC/NCIMS | ppb levels (ng/g) | [3] |

| Recovery | Soxhlet Extraction | Generally >80% | [1] |

| Recovery (Surrogate) | Hexane Extraction & GC/MS | Varies by congener | [5] |

Mandatory Visualizations

Analytical Workflow for this compound in Soil

Caption: Workflow for this compound detection in soil.

References

Application Note: Analysis of Strobane in Water Samples Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction